Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
CAS No.: 24755-82-6
Cat. No.: VC1971840
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24755-82-6 |
|---|---|
| Molecular Formula | C13H11ClN2O2 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
| Standard InChI Key | VXWYTPARKVGWFX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structural Information
Basic Identification
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 24755-82-6 |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate |
| Synonyms | 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, ethyl ester; Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate |
| Melting Point | 130-131°C |
The compound was first registered in chemical databases in 2005 and has been subject to periodic updates, with the most recent modification dated April 5, 2025 .
Structural Features
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate possesses a distinctive chemical structure characterized by:
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A pyrimidine core (six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3)
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A chloro substituent at the 4-position
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A phenyl group at the 2-position
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An ethyl ester functional group (ethoxycarbonyl) at the 5-position
This structural configuration contributes significantly to its chemical reactivity and biological properties. The compound can be represented by the following identifiers:
| Structural Identifier | Value |
|---|---|
| InChI | InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
| InChIKey | VXWYTPARKVGWFX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 |
The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, making the compound valuable in creating diverse derivatives .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be achieved through several methods, with the most common approaches being:
Direct Esterification
One primary synthetic route involves the reaction of 4-chloro-2-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction facilitates the formation of the ester linkage at the 5-position of the pyrimidine ring.
Cyclization Approach
Another method involves the cyclization of appropriately substituted precursors to form the pyrimidine ring with the desired substituents. This typically includes:
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Condensation of benzamidine with ethyl 4-chloroacetoacetate
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Subsequent ring closure to form the pyrimidine skeleton
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Final functionalization to introduce the ethyl ester group at the 5-position
Reaction Conditions
The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate typically requires specific reaction conditions:
| Parameter | Condition |
|---|---|
| Temperature | Reflux conditions (typically 80-120°C) |
| Solvent | Polar aprotic solvents (DMF, DMSO) |
| Base | Triethylamine or other tertiary amines |
| Reaction Time | 3-12 hours (conventional methods) |
| Purification | Recrystallization or column chromatography |
The microwave-assisted synthesis has emerged as an efficient alternative to traditional methods, offering reduced reaction times and improved yields. This approach typically employs similar reagents but achieves completion in minutes rather than hours.
Chemical Reactions
Types of Reactions
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can undergo various chemical transformations, making it a versatile intermediate in organic synthesis:
Nucleophilic Substitution Reactions
The chlorine atom at position 4 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Common nucleophiles include:
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Amines, yielding 4-amino derivatives
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Thiols, producing 4-thio derivatives
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Alkoxides, leading to 4-alkoxy derivatives
These substitution reactions typically proceed via the S<sub>N</sub>Ar mechanism due to the electron-deficient nature of the pyrimidine ring.
Hydrolysis Reactions
The ethyl ester group can undergo hydrolysis under acidic or basic conditions:
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Basic hydrolysis: Using NaOH or KOH to yield the corresponding carboxylic acid
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Acidic hydrolysis: Using mineral acids such as HCl or H₂SO₄
This reaction is particularly important for generating the carboxylic acid derivative, which serves as a precursor for further functionalization.
Reaction Mechanisms
The reactivity of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is influenced by several factors:
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The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the C-4 position
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The chlorine substituent acts as a good leaving group
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The phenyl group at C-2 influences the electron distribution in the ring
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The ethyl ester group at C-5 provides an additional site for further functionalization
These features collectively contribute to the compound's versatility in various chemical transformations, particularly in medicinal chemistry applications where diverse derivatives are often explored for structure-activity relationship studies.
Biological Activities and Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate serves as an important scaffold in medicinal chemistry for several reasons:
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The pyrimidine core is a fundamental component in various biologically active compounds
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The compound's functionalization points allow for structural diversity in derivative synthesis
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Many pyrimidine derivatives exhibit significant biological activities
This makes the compound particularly valuable as a building block for developing novel pharmaceuticals targeting various diseases .
Anticancer Properties
Research has indicated that Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its derivatives exhibit potential anticancer activities. In vitro studies have demonstrated inhibitory effects against specific kinases involved in cancer cell proliferation.
| Target Kinase | Inhibitory Activity | Reference Compound |
|---|---|---|
| PfGSK3 | IC₅₀ = 698 ± 66 nM | Similar pyrimidine derivatives |
| PfPK6 | IC₅₀ = 500 ± 50 nM | Structurally related compounds |
These findings suggest significant potential for this compound as a lead in anticancer drug development, particularly through its kinase inhibition capabilities.
Anti-inflammatory Effects
Studies have explored the anti-inflammatory potential of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate through its ability to inhibit cyclooxygenase (COX) enzymes. The following table summarizes findings from various investigations:
| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Pyrimidine Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 | 0.46 |
| Pyrimidine Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 | 0.83 |
These results highlight the potential of pyrimidine derivatives in suppressing inflammation-related pathways, suggesting possible applications in treating inflammatory conditions.
Research and Development Applications
Role as a Chemical Building Block
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is utilized as a building block for the synthesis of various pharmaceutical products due to its potential biological activity and its versatile functionalization sites. The compound facilitates:
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Library synthesis for drug discovery programs
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Structure-activity relationship studies
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Development of targeted therapeutics
This versatility has positioned the compound as a valuable intermediate in pharmaceutical research and development .
Biochemical Research
The compound has applications in biochemical research contexts, including:
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Enzyme inhibition studies
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Receptor binding assays
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Cellular signaling investigations
Its diverse reactivity profile makes it particularly useful in exploring biological mechanisms and developing new research tools.
Comparison with Structural Analogs
Related Pyrimidine Derivatives
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate shares structural similarities with several related compounds, each with distinct properties and applications:
| Compound | Structural Difference | Key Characteristic |
|---|---|---|
| Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | Chloro at C-2, phenyl at C-4 | Alternative substitution pattern |
| Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate | Ethyl group instead of phenyl at C-2 | Reduced steric hindrance |
| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Methyl group instead of phenyl at C-2 | Lower molecular weight |
| Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | Hydroxy at C-2, phenyl at C-4 | Enhanced hydrogen bonding |
These structural analogs provide valuable comparison points for understanding structure-activity relationships in pyrimidine derivatives .
Structure-Activity Relationships
Comparative studies of these analogs have revealed important structure-activity relationships:
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The position of the chloro substituent significantly affects reactivity and biological activity
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Replacing the phenyl group with smaller alkyl groups alters binding properties
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The ethyl ester functionality provides consistent physicochemical properties across the series
These insights guide rational design approaches in developing optimized derivatives for specific applications .
Experimental Data and Physical Properties
Spectroscopic Characteristics
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate exhibits characteristic spectroscopic properties that aid in its identification and purity assessment:
Physical Properties
The physical properties of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate influence its handling, storage, and application:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to off-white |
| Melting Point | 130-131°C |
| Solubility | Soluble in organic solvents (ethanol, acetone, DMF) |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
These properties are important considerations for researchers working with this compound in laboratory settings .
Future Research Directions
Synthetic Methodology Advances
Future developments in synthetic methodology may further enhance the accessibility and utility of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate:
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Green chemistry approaches using environmentally friendly reagents and conditions
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Flow chemistry methods for continuous production
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Catalytic methods for regioselective functionalization
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Asymmetric synthesis strategies for chiral derivatives
These advancements would expand the compound's applications in pharmaceutical research and development.
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